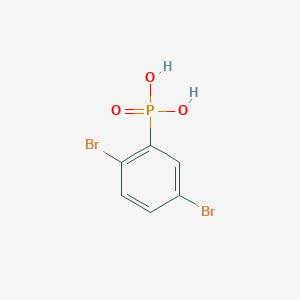
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like piperidine. The reaction mixture is heated to facilitate the condensation reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and amines.
Wissenschaftliche Forschungsanwendungen
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 5-hydroxy-8-methoxy-2-(4-methoxyphenyl)-ethyl-chromone and 6-methoxy-2-(4-methoxyphenyl)-ethyl-chromone share structural similarities.
Eigenschaften
CAS-Nummer |
57544-05-5 |
|---|---|
Molekularformel |
C17H15NO5 |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-13-8-6-11(7-9-13)16-14(18(19)20)10-12-4-3-5-15(22-2)17(12)23-16/h3-10,16H,1-2H3 |
InChI-Schlüssel |
JRKDJDBATCWDAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
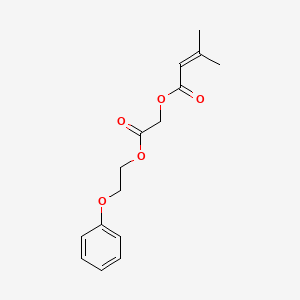

![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
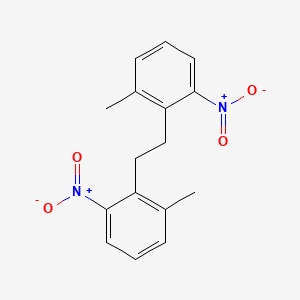
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
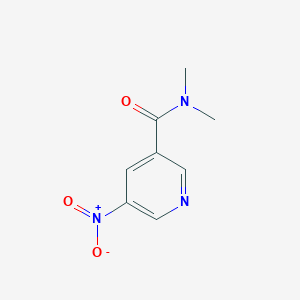
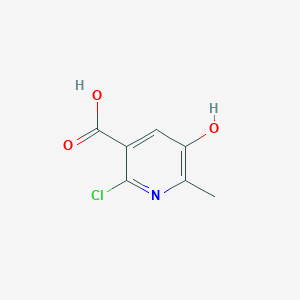


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
